molecular formula C17H20N8O4S B12804518 N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid CAS No. 113811-46-4

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid

Cat. No.: B12804518
CAS No.: 113811-46-4
M. Wt: 432.5 g/mol
InChI Key: HFSREEVSCDYOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of pteroyl, which is a part of the folate family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid involves several steps. One common method includes the attachment of an aminoethanesulfonic acid group to the pteroyl structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in industrial processes, such as the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known folate derivative used in cancer treatment.

    Folic Acid: A vitamin essential for various biological functions.

    Leucovorin: A folate analog used to enhance the effects of certain chemotherapy drugs.

Uniqueness

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminoethanesulfonic acid is unique due to its specific structure and properties, which differentiate it from other folate derivatives. Its unique aminoethanesulfonic acid group provides distinct chemical and biological characteristics, making it valuable for specific research and industrial applications .

Properties

CAS No.

113811-46-4

Molecular Formula

C17H20N8O4S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C17H20N8O4S/c1-25(9-11-8-21-15-13(22-11)14(18)23-17(19)24-15)12-4-2-10(3-5-12)16(26)20-6-7-30(27,28)29/h2-5,8H,6-7,9H2,1H3,(H,20,26)(H,27,28,29)(H4,18,19,21,23,24)

InChI Key

HFSREEVSCDYOCF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.